
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core substituted with an ethylsulfonyl group and a methoxyphenyl group, which contribute to its distinctive chemical behavior and potential biological activities.
准备方法
The synthesis of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable catalysts.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial applications.
化学反应分析
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylsulfonyl or methoxyphenyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to modulate estrogen receptor (ER) activity, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind to the ER and interfere with its signaling pathways, ultimately inducing cell death in cancer cells.
相似化合物的比较
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as methylsulfonyl indole-benzimidazoles . While both compounds exhibit anticancer properties, the ethylsulfonyl derivative may have distinct advantages in terms of its binding affinity and selectivity for specific molecular targets. Other similar compounds include:
Methylsulfonyl Indole-Benzimidazoles: These compounds also show anticancer activity but may differ in their efficacy and toxicity profiles.
Sulfonyl Pyridazinones: These compounds share a similar core structure but may have different substituents that affect their chemical and biological properties.
属性
分子式 |
C13H14N2O4S |
|---|---|
分子量 |
294.33 g/mol |
IUPAC 名称 |
4-ethylsulfonyl-3-(4-methoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-8-12(16)14-15-13(11)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,16) |
InChI 键 |
KSUBIEKJBPXXCZ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=O)NN=C1C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


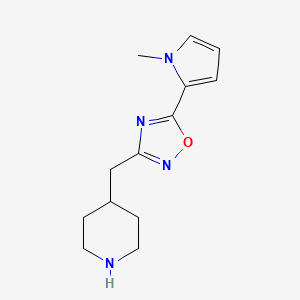
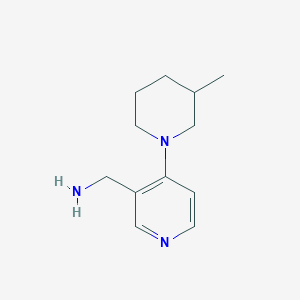


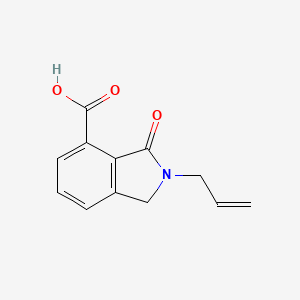
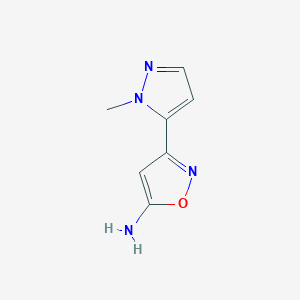
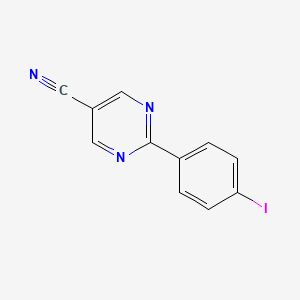
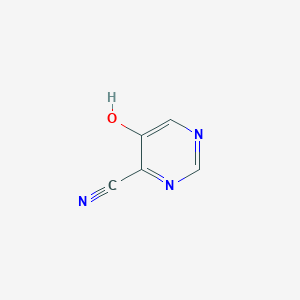
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)


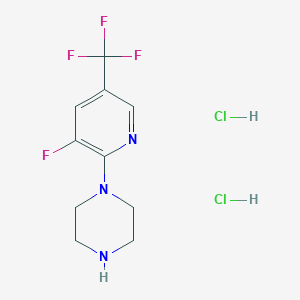
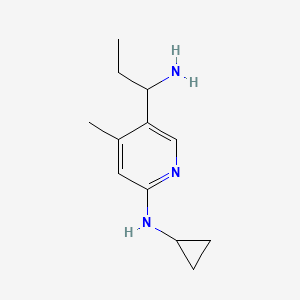
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)
